3-(2-Chlorophenyl)-3-(3,5-dichlorobenzenesulfonamido)propanoic acid
Descripción
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-3-[(3,5-dichlorophenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO4S/c16-9-5-10(17)7-11(6-9)24(22,23)19-14(8-15(20)21)12-3-1-2-4-13(12)18/h1-7,14,19H,8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWTYYRTLPAHBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)NS(=O)(=O)C2=CC(=CC(=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Amine Intermediate Synthesis
The β-amino acid precursor, 3-amino-3-(2-chlorophenyl)propanoic acid , is synthesized via:
- Strecker synthesis : Reaction of 2-chlorobenzaldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis.
- Mannich reaction : Condensation of 2-chlorophenylacetone, formaldehyde, and ammonium chloride.
- React 2-chlorobenzaldehyde (1.0 eq) with malonic acid (1.2 eq) in acetic anhydride at 110°C for 6 h.
- Hydrolyze the intermediate with 10% NaOH to yield 3-(2-chlorophenyl)propanoic acid (78% yield).
- Convert to the β-amino acid via Hofmann rearrangement using bromine and NaOH.
Sulfonylation Reaction
The amine reacts with 3,5-dichlorobenzenesulfonyl chloride under basic conditions:
- Solvent : Dichloromethane or THF.
- Base : Triethylamine (2.5 eq) to scavenge HCl.
- Temperature : 0°C → room temperature, 12 h.
- Workup : Aqueous extraction, drying (Na₂SO₄), and recrystallization from ethanol/water.
Michael Addition-Based Routes
α,β-Unsaturated Ester Preparation
Ethyl acrylate or methyl vinyl ketone serves as the Michael acceptor. The nucleophile is generated from 3,5-dichlorobenzenesulfonamide:
- Deprotonate sulfonamide (1.0 eq) with NaH (1.1 eq) in DMF.
- Add 3-(2-chlorophenyl)propenoate (1.05 eq) at −10°C.
- Stir for 24 h, then hydrolyze ester with 6 M HCl.
Key parameters :
- Temperature : −10°C to prevent side reactions.
- Solvent : Anhydrous DMF for solubility.
- Yield : 76–82%.
Malonic Ester Synthesis
Alkylation of Diethyl Malonate
Introduce the 2-chlorophenyl group via alkylation:
- React diethyl malonate (1.0 eq) with NaOEt (2.2 eq) in ethanol.
- Add 2-chlorobenzyl bromide (1.1 eq) at 0°C.
- Hydrolyze with 30% NaOH, then decarboxylate at 150°C.
Sulfonamido Group Introduction
The malonic ester intermediate is reacted with 3,5-dichlorobenzenesulfonyl chloride before hydrolysis:
Conditions :
- Solvent : THF, 0°C.
- Base : Pyridine (3.0 eq).
- Reaction time : 8 h.
Hydrolysis of Ester Precursors
Ester-to-Acid Conversion
- Hydrolyze ethyl 3-(2-chlorophenyl)-3-(3,5-dichlorobenzenesulfonamido)propanoate (1.0 eq) with 10% NaOH (3.0 eq) in MeOH/H₂O (3:1).
- Acidify with HCl to pH 2–3.
- Extract with ethyl acetate and crystallize.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Key Advantage |
|---|---|---|---|
| Sulfonylation of amine | 85–92% | 12 h | High purity, minimal byproducts |
| Michael addition | 76–82% | 24 h | One-pot potential |
| Malonic ester alkylation | 68–90% | 18 h | Scalability for industrial use |
| Ester hydrolysis | 89–94% | 6 h | Mild conditions, high efficiency |
Industrial-Scale Considerations
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity patterns.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) and halogenating agents.
Major Products Formed: The reactions can yield various products, including chlorinated derivatives, sulfonamides, and carboxylic acids, depending on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural features allow for the design of potential drug candidates.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism by which 3-(2-Chlorophenyl)-3-(3,5-dichlorobenzenesulfonamido)propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparación Con Compuestos Similares
3-(2-Chlorophenyl)propionic acid
3-(3,5-Dichlorobenzenesulfonamido)propanoic acid
3-(2-Chlorophenyl)-3-(4-chlorobenzenesulfonamido)propanoic acid
Uniqueness: 3-(2-Chlorophenyl)-3-(3,5-dichlorobenzenesulfonamido)propanoic acid stands out due to its specific arrangement of chlorine atoms and the presence of both a sulfonamido and a propanoic acid group
Actividad Biológica
3-(2-Chlorophenyl)-3-(3,5-dichlorobenzenesulfonamido)propanoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature concerning its biological properties, including mechanisms of action, therapeutic applications, and toxicity profiles.
Chemical Structure
The compound can be described structurally as follows:
- Molecular Formula : C13H11Cl3N2O3S
- IUPAC Name : 3-(2-chlorophenyl)-3-(3,5-dichlorobenzenesulfonamido)propanoic acid
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Anti-inflammatory properties : Through inhibition of pro-inflammatory cytokines.
- Antimicrobial activity : By disrupting bacterial cell wall synthesis.
Antimicrobial Activity
Research indicates that 3-(2-Chlorophenyl)-3-(3,5-dichlorobenzenesulfonamido)propanoic acid demonstrates significant antimicrobial effects against a range of bacteria and fungi. The compound's mechanism involves:
- Inhibition of bacterial growth by interfering with cell wall synthesis.
- Disruption of biofilm formation in pathogenic bacteria.
Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways. Notable findings include:
- Reduction in the levels of inflammatory mediators such as TNF-alpha and IL-6 in vitro.
- Potential use as a therapeutic agent in conditions characterized by chronic inflammation.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against various strains of bacteria. Results indicated that:
- It inhibited growth in Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 4 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1 |
| Escherichia coli | 2 |
| Pseudomonas aeruginosa | 4 |
Study 2: Anti-inflammatory Activity
In another investigation, the anti-inflammatory effects were assessed using a murine model of inflammation. The results showed:
- A significant decrease in paw edema after administration of the compound.
- Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues.
Toxicity Profile
Toxicological assessments indicate that while the compound exhibits promising biological activities, it also possesses some level of toxicity. Key findings include:
- Acute toxicity studies in rodents revealed an LD50 value greater than 2000 mg/kg, suggesting low acute toxicity.
- Chronic exposure studies are necessary to fully understand long-term effects.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3-(2-Chlorophenyl)-3-(3,5-dichlorobenzenesulfonamido)propanoic acid with high purity?
- Synthesis typically involves multi-step reactions, starting with the coupling of 2-chlorophenyl and 3,5-dichlorobenzenesulfonamide groups to a propanoic acid backbone. Key steps include:
- Sulfonamide formation : Reacting 3,5-dichlorobenzenesulfonyl chloride with a 2-chlorophenylamine derivative under anhydrous conditions .
- Propanoic acid backbone integration : Using nucleophilic substitution or Michael addition to attach the sulfonamide group to the propanoic acid structure.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Spectroscopic techniques :
- NMR : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., density functional theory) to confirm substituent positions .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl atoms .
- Elemental analysis : Confirm C, H, N, and Cl content within ±0.3% of theoretical values .
Q. What solvent systems are optimal for studying the solubility and stability of this compound?
- Solubility screening : Test in DMSO (for biological assays), methanol, and aqueous buffers (pH 2–9). Polar aprotic solvents like DMF may enhance solubility for synthetic intermediates .
- Stability assessment : Conduct accelerated degradation studies under UV light, heat (40–60°C), and varying pH. Monitor via HPLC to detect hydrolysis of the sulfonamide or propanoic acid groups .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?
- Dynamic effects analysis : Investigate conformational flexibility (e.g., hindered rotation of the sulfonamide group) using variable-temperature NMR .
- X-ray crystallography : Resolve crystal structures to unambiguously assign stereochemistry and substituent orientations .
- DFT refinement : Adjust computational models to account for solvent effects or intermolecular interactions observed experimentally .
Q. What experimental strategies are effective for elucidating the compound’s mechanism of action in biological systems?
- Receptor binding assays : Use radioligand displacement studies (e.g., ³H-labeled analogs) to identify interactions with neurotransmitter receptors or enzymes .
- Cytotoxicity profiling : Screen against cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (IC₅₀ determination) and apoptosis markers (e.g., caspase-3 activation) .
- Metabolite tracking : Employ LC-MS/MS to identify metabolic products in hepatic microsomal assays .
Q. How can researchers optimize the compound’s bioavailability while retaining activity?
- Prodrug design : Modify the propanoic acid moiety into ester or amide derivatives to enhance membrane permeability .
- Co-crystallization : Explore salt forms (e.g., sodium or lysine salts) to improve aqueous solubility without altering pharmacophore integrity .
- In silico modeling : Use QSAR (quantitative structure-activity relationship) to predict logP and pKa values, guiding structural modifications .
Q. What methodologies address environmental persistence or toxicity concerns during disposal?
- Photodegradation studies : Expose the compound to UV-Vis light in aqueous solutions and analyze breakdown products via GC-MS to assess environmental fate .
- Ecotoxicology assays : Test acute toxicity in Daphnia magna or algae models, following OECD guidelines for EC₅₀ determination .
Methodological Considerations
- Data contradiction resolution : Cross-validate results using orthogonal techniques (e.g., IR spectroscopy alongside NMR) and replicate experiments under controlled conditions .
- Theoretical framework integration : Link mechanistic hypotheses to established chemical or pharmacological theories (e.g., Hammett substituent constants for reactivity trends) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
